Product packaging for 2-Hydroxylaminobenzoic acid(Cat. No.:CAS No. 579-73-7)

2-Hydroxylaminobenzoic acid

Cat. No.: B1657709
CAS No.: 579-73-7
M. Wt: 153.14 g/mol
InChI Key: JKRIWPXSEMPTNP-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic Compound Research

Nitroaromatic compounds, which are widely used in the synthesis of dyes, explosives, pesticides, and pharmaceuticals, are significant environmental contaminants due to their toxicity and persistence. nih.govoup.com The microbial degradation of these compounds is a subject of intense research, and 2-hydroxylaminobenzoic acid emerges as a central figure in the breakdown of 2-nitrobenzoic acid (2-NBA).

The initial and essential step in the aerobic bacterial catabolism of many nitroaromatic compounds is the reduction of the nitro group. nih.gov In the case of 2-nitrobenzoic acid, this reduction is catalyzed by an NADPH-dependent nitroreductase, leading to the formation of this compound. nih.govoup.comnih.gov This transformation is a critical detoxification step, as it initiates the breakdown of the parent nitroaromatic compound.

This compound is a transient intermediate, meaning it is typically further metabolized by the microorganism. oup.comoup.com Research has identified two primary subsequent pathways for its conversion:

Rearrangement to 3-Hydroxyanthranilate: In bacteria such as Pseudomonas fluorescens strain KU-7, this compound undergoes a Bamberger-type rearrangement catalyzed by a mutase (NbaB) to form 3-hydroxyanthranilate. nih.govoup.comnih.gov This compound is then further degraded through ring cleavage, eventually releasing ammonia (B1221849). oup.comfrontiersin.org

Conversion to Anthranilate: In other bacteria, like Arthrobacter protophormiae strain RKJ100, this compound is converted to anthranilic acid (2-aminobenzoic acid). ebi.ac.uk This pathway also represents a significant route for the detoxification and assimilation of the carbon and nitrogen from 2-nitrobenzoic acid. ebi.ac.uk

The study of this compound and its metabolic fate is, therefore, fundamental to understanding the broader mechanisms of nitroaromatic compound bioremediation. The enzymes involved in its formation and conversion are of particular interest for their potential applications in biocatalysis and environmental biotechnology.

Table 1: Microbial Degradation of 2-Nitrobenzoic Acid via this compound

Microorganism Key Enzyme(s) Subsequent Metabolite of this compound
Pseudomonas fluorescens KU-7 2-Nitroreductase (NbaA), 2-Hydroxylaminobenzoate Mutase (NbaB) 3-Hydroxyanthranilate
Arthrobacter protophormiae RKJ100 Not fully specified Anthranilic acid
Cupriavidus sp. strain ST-14 Nitroreductase (OnbA), Mutase (OnbB) 3-Hydroxyanthranilate

Historical Perspectives on Discovery and Early Studies

The study of this compound has its roots in the mid-20th century, with early research focusing on its synthesis and metabolic relevance. For laboratory and research purposes, this compound was chemically synthesized, with a method described by Bauer and Rosenthal being cited in later research for the preparation of the compound for experimental use. oup.comoup.comresearchgate.net

Early investigations into the metabolism of nitroaromatic compounds by microorganisms provided the first indications of the existence and role of this compound. In the late 1950s, studies on a Flavobacterium species grown on 2-nitrobenzoate (B253500) showed that the organism was adapted to 2-hydroxylaminobenzoate, suggesting it was an intermediate in the metabolic pathway. wur.nl

Further research in the 1960s continued to explore the metabolism of related compounds. A 1964 study by Boyland and Fahmy investigated the metabolism of this compound in the context of tryptophan metabolism, highlighting early interest in its biological transformations. ebi.ac.uk

However, it was the more recent and detailed studies on specific bacterial strains that fully elucidated the central role of this compound in the degradation of 2-nitrobenzoic acid. For instance, research on Pseudomonas fluorescens KU-7 and Arthrobacter protophormiae RKJ100 in the early 2000s provided definitive evidence for its formation and subsequent conversion to either 3-hydroxyanthranilate or anthranilate. oup.comoup.comebi.ac.uk These studies utilized techniques like thin-layer chromatography, gas chromatography, and mass spectrometry to identify and quantify the metabolic intermediates, firmly establishing the pathways. ebi.ac.uk

Table 2: Key Research Milestones in the Study of this compound

Year of Study/Publication Key Finding/Contribution
1959 A Flavobacterium sp. grown on 2-nitrobenzoate was found to be adapted to 2-hydroxylaminobenzoate, suggesting its role as a metabolic intermediate. wur.nl
1964 Investigation into the metabolism of this compound in the context of tryptophan metabolism. ebi.ac.uk
2000 Detailed elucidation of the degradation of 2-nitrobenzoate via 2-hydroxylaminobenzoate and anthranilic acid in Arthrobacter protophormiae RKJ100. ebi.ac.uk
2000-2007 Characterization of the metabolic pathway in Pseudomonas fluorescens KU-7, identifying the conversion of this compound to 3-hydroxyanthranilate and the enzymes involved (NbaA and NbaB). nih.govoup.comnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B1657709 2-Hydroxylaminobenzoic acid CAS No. 579-73-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

579-73-7

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-(hydroxyamino)benzoic acid

InChI

InChI=1S/C7H7NO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4,8,11H,(H,9,10)

InChI Key

JKRIWPXSEMPTNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NO

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NO

Other CAS No.

579-73-7

sequence

X

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxylaminobenzoic Acid and Analogues

Chemoenzymatic and Biocatalytic Synthesis Approaches

Optimization of Biocatalytic Processes for Production

The biocatalytic production of 2-hydroxylaminobenzoic acid predominantly involves the enzymatic reduction of 2-nitrobenzoic acid (2-NBA). The key enzyme in this biotransformation is 2-nitrobenzoate (B253500) nitroreductase (NbaA), which has been extensively studied, particularly the enzyme sourced from Pseudomonas fluorescens strain KU-7. nih.govasm.orgnih.gov The optimization of this process involves a multi-faceted approach, considering various physicochemical parameters, the nature of the biocatalyst (purified enzyme vs. whole-cell systems), and the composition of the reaction medium.

The primary reaction is the NADPH-dependent reduction of 2-NBA to this compound (2-HABA). nih.gov In some microorganisms, this is the initial step of a larger metabolic pathway where 2-HABA is subsequently converted to 3-hydroxyanthranilate by the enzyme 2-hydroxylaminobenzoate mutase (NbaB). nih.govnih.gov

The activity and stability of the NbaA enzyme are highly dependent on the reaction conditions. Optimizing these parameters is crucial for maximizing the yield and efficiency of this compound production.

pH and Temperature

Research has shown that the NbaA from P. fluorescens KU-7 exhibits optimal activity at a pH of 7.4 and a temperature of 50°C . nih.gov Enzyme activity has been observed to decline sharply at pH values and temperatures exceeding these optima. nih.gov Other studies have utilized a reaction buffer with a pH of 7.0. asm.orgnih.gov In contrast, nitroreductases from Bacillus megaterium show optimal performance at a lower pH range of 6.0-6.5 and a temperature of 23-25°C. For some anaerobic bacteria, the optimal pH for nitroreductase activity is around 8.0.

ParameterOptimal Value (NbaA from P. fluorescens KU-7)Source(s)
pH 7.4 nih.gov
Temperature 50°C nih.gov

Cofactors and Metal Ions

The NbaA-catalyzed reduction of 2-NBA is an NADPH-dependent process. nih.gov The presence of flavin mononucleotide (FMN) as a cofactor has been found to be significantly more effective in enhancing the specific activity of NbaA compared to flavin adenine (B156593) dinucleotide (FAD) or riboflavin. The addition of 1.0 mM FMN can lead to a 5.2-fold increase in specific activity. asm.org

Furthermore, the activity of NbaA can be potentiated by the presence of certain divalent cations. Among the various cations tested, manganese (Mn²⁺) has been identified as the most effective activator.

Divalent Cation (0.3 mM)Increase in NbaA ActivitySource(s)
Mn²⁺ 89% asm.org
Fe²⁺ 66% asm.org
Ni²⁺ 17% asm.org
Ca²⁺ Inhibitory Effect asm.org
Zn²⁺ Inhibitory Effect asm.org

The specific activity of purified NbaA from P. fluorescens KU-7 towards 2-NBA has been determined to be 10.26 U/mg . asm.org The enzyme is believed to follow a Ping-Pong Bi-Bi kinetic mechanism. asm.org Kinetic studies have provided parameters that are crucial for designing and modeling the biocatalytic process.

Kinetic Parameter (Wild-type NbaA with 2-NBA)ValueConditionsSource(s)
v_max 866 µM⁻¹ min⁻¹0.1 µM NbaA, 20 mM sodium phosphate (B84403) buffer (pH 7.4), 25°C nih.gov
K'_M Not specified-
K_0.5S 130 ± 12 µM50 mM sodium phosphate buffer (pH 7.4), 25°C nih.gov
h (Hill coefficient) 1.9 ± 0.250 mM sodium phosphate buffer (pH 7.4), 25°C nih.gov

The stability of the biocatalyst under operational conditions is a key factor for industrial applications. The NbaA enzyme is susceptible to inhibition and inactivation by various factors. High concentrations of sodium chloride (NaCl) can lead to a decrease in FMN content and consequently inhibit enzyme activity. asm.org The enzyme is also irreversibly inhibited by compounds that react with thiol groups, such as 5,5'-dithio-bis-(2-nitrobenzoic acid) and zinc chloride (ZnCl₂). nih.govnih.gov

Operational stability is also affected by environmental conditions. The enzyme can be inactivated through the formation of intermolecular disulfide bonds at high pH, elevated temperatures, or in the presence of oxidizing agents like hydrogen peroxide (H₂O₂). nih.govnih.gov A substrate analogue, 2-NBA methyl ester, has also been identified as a potent inhibitor of NbaA. nih.govasm.org

Utilizing whole microbial cells as biocatalysts offers several advantages, including the elimination of costly enzyme purification steps and the inherent regeneration of cofactors like NADPH. nih.gov Recombinant Escherichia coli strains expressing the nbaA gene have been successfully used for the production of this compound. asm.orgnih.gov

The optimization of whole-cell biocatalytic systems is a complex process involving genetic and process engineering strategies. This includes balancing metabolic pathways, blocking competing pathways to direct the carbon flux towards the desired product, and enhancing the supply of precursors. nih.gov For instance, in the production of other compounds, optimizing fermentation conditions such as the substrate ratio, inducer concentration (e.g., IPTG), and fermentation time has been shown to significantly increase product yield. mdpi.com While specific optimization data for whole-cell production of this compound is limited, the principles of fermentation optimization are broadly applicable. The development of a bioreporter based on the 2-NBA inducible gene cluster in Cupriavidus sp. strain ST-14 suggests that native or engineered versions of such organisms could serve as efficient whole-cell biocatalysts. frontiersin.org

Biochemical Transformations and Metabolic Pathways of 2 Hydroxylaminobenzoic Acid

Enzymatic Formation of 2-Hydroxylaminobenzoic Acid

The initial and pivotal step in the bacterial catabolism of various nitroaromatic compounds is the reduction of the nitro group. asm.org In the case of 2-nitrobenzoic acid (2-NBA), this transformation leads to the formation of this compound. This biochemical conversion is a critical gateway for the further degradation of 2-NBA in several microorganisms, including strains of Pseudomonas and Burkholderia. asm.orgnih.govasm.org The enzymatic process is a reductive pathway, which ultimately allows the organism to utilize the compound as a source of carbon and nitrogen. nih.gov

The enzymatic reduction of 2-nitrobenzoate (B253500) to this compound is catalyzed by a class of enzymes known as nitroreductases. oup.com A well-characterized example is the 2-nitrobenzoate 2-nitroreductase, designated NbaA, from Pseudomonas fluorescens strain KU-7. asm.orgresearchgate.net This enzyme specifically initiates the degradation pathway of 2-NBA by converting it to its hydroxylamine (B1172632) derivative. asm.orgasm.org This reaction is the first of a two-step process in this organism, where the resulting this compound is subsequently converted to 3-hydroxyanthranilate by a mutase called NbaB. asm.orgresearchgate.netasm.org Bacterial nitroreductases are noted for their high catalytic efficiency and oxygen insensitivity, which distinguishes them from similar enzymes found in mammals. asm.orgnih.gov

Nitroreductases exhibit a range of substrate specificities. The NbaA enzyme from P. fluorescens KU-7 is known to transform 2-nitrobenzoic acid (2-NBA) and, under certain conditions, 2,4-dinitrobenzoic acid (2,4-DNBA) into their corresponding 2-hydroxylamine forms. asm.orgnih.gov However, it generally displays a narrower specificity for 2-NBA compared to other nitroreductases. asm.org The catalytic mechanism for these enzymes typically follows a ping-pong bi-bi kinetic model. researchgate.netebi.ac.uknih.govoup.com This mechanism involves two distinct half-reactions: a reductive phase where the enzyme's flavin cofactor is reduced by NAD(P)H, and an oxidative phase where the reduced flavin transfers electrons to the nitroaromatic substrate. mdpi.com

Kinetic studies on the nitroreductase from Enterobacter cloacae using para-nitrobenzoic acid (p-NBA) as a substrate have provided specific parameters, as detailed in the table below. nih.govnih.gov The data indicates that the reduction of the nitroaromatic substrate is the rate-limiting step in the steady-state turnover. nih.govnih.gov

ParameterValueSubstrate/CofactorConditionsReference
kcat1.7 ± 0.3 s⁻¹p-NBA/NADH4 °C nih.gov
KmNADH35 ± 8 µMNADH4 °C nih.gov
Kmp-NBA130 ± 5 µMp-NBA4 °C nih.gov
Reductive Rate Constant700 ± 20 s⁻¹NADH4 °C nih.govnih.gov
Oxidative Limiting Rate1.90 ± 0.09 s⁻¹p-NBA4 °C nih.govnih.gov

The reduction of nitroaromatic compounds by nitroreductases is a flavin-dependent process that requires a nicotinamide (B372718) cofactor, either NADH or NADPH, as the electron donor. oup.comrug.nlrsc.org The specific NbaA enzyme from P. fluorescens KU-7 is an NADPH-dependent nitroreductase. asm.orgresearchgate.netnbrp.jp In this organism, the complete conversion of 2-NBA to 3-hydroxyanthranilate involves the oxidation of two moles of NADPH. asm.org

Nitroreductases are often categorized based on their cofactor preference. Group A nitroreductases generally prefer NADPH, whereas Group B enzymes can utilize both NADH and NADPH. oup.comd-nb.info Structural studies on NbaA have identified a specific 10-residue insertion loop (at positions 65-74) that is believed to be crucial for binding the NADPH cofactor. asm.orgresearchgate.netnbrp.jp

Nitroreductases are flavoenzymes that contain flavin mononucleotide (FMN) as a prosthetic group. oup.comoup.com The catalytic cycle involves a two-electron transfer mechanism. oup.comrsc.org First, a hydride ion is transferred from the NAD(P)H cofactor to the enzyme-bound FMN, resulting in a reduced flavin (FMNH₂). mdpi.comasm.org Subsequently, the reduced flavin transfers a hydride to the nitro group of the substrate, forming the hydroxylamino derivative. ebi.ac.ukmdpi.com The enzyme itself is considered a relatively rigid scaffold that facilitates this hydride transfer. ebi.ac.ukacs.org The crystal structure of a Cys194Ala mutant of NbaA has been determined, providing significant insight into its three-dimensional architecture. asm.orgnih.gov

Structurally, NbaA belongs to the homodimeric NADH:Flavin Mononucleotide (FMN) oxidoreductase-like fold family. asm.orgasm.orgresearchgate.netnbrp.jp Most bacterial nitroreductases exist as homodimers, with each subunit typically having a molecular weight of 24–30 kDa. oup.comnih.gov The monomers usually adopt an α+β fold. mdpi.comnih.gov The two subunits associate to form a dimer with an extensive interface, where the two active sites are located. mdpi.comnih.govnih.gov Each active site is composed of residues contributed by both monomers of the dimer. nih.gov

The active site of a nitroreductase is where the FMN cofactor and the substrates bind. The nitroaromatic substrate typically binds in a pocket that positions it over the pyrimidine (B1678525) and central rings of the FMN isoalloxazine ring system. ebi.ac.uknih.govresearchgate.net The primary role of the active site residues is not direct participation in the chemical reaction, but rather to stabilize the reduced FMN and to orient the substrate and cofactor optimally for efficient hydride transfer. nih.gov In some nitroreductases, structural flexibility, such as the movement of an alpha-helix, allows the enzyme to accommodate a variety of substrates. nih.govresearchgate.net

Mutational and structural analyses of NbaA have identified several key residues involved in its function. These findings are summarized in the table below.

Residue(s)Proposed FunctionReference
Asn40, Asp76, Glu113Form a binding site for a divalent metal ion, implicated in FMN binding. asm.orgresearchgate.netnbrp.jp
Insertion loop (65-74)Involved in NADPH binding. asm.orgresearchgate.netnbrp.jp
Cys39, Cys103, Cys141, Cys194Play a role in modulating enzyme activity and substrate specificity. asm.orgnih.gov
Tyr193Essential for catalysis; interacts with both FMN and the substrate. asm.orgnih.gov

Reduction of 2-Nitrobenzoate by Nitroreductases (e.g., NbaA)

Structural and Mechanistic Insights into Nitroreductases
Ping-Pong Reaction Mechanism

The formation of this compound is catalyzed by the 2-nitrobenzoate nitroreductase (NbaA), an enzyme whose activity is understood through a Ping-Pong Bi-Bi kinetic mechanism. nih.govebi.ac.uk This type of mechanism, also known as a double-displacement reaction, involves a series of steps where the enzyme is temporarily modified. libretexts.orgnumberanalytics.com One or more products are released before all substrates have bound to the enzyme. libretexts.org

In the context of NbaA, the Ping-Pong mechanism proceeds as follows:

The enzyme first binds the reducing equivalent, NADPH. nih.gov

The enzyme's flavin mononucleotide (FMN) cofactor is reduced by a hydride transfer from NADPH, which is then released as NADP+. ebi.ac.uk This results in a temporarily modified, reduced form of the enzyme.

The second substrate, 2-nitrobenzoate, binds to the reduced enzyme. ebi.ac.uk

The enzyme transfers the reducing equivalents to 2-nitrobenzoate, reducing it to this compound, which is then released. ebi.ac.uknih.gov

The release of the final product returns the enzyme to its original oxidized state, ready to begin another catalytic cycle. numberanalytics.com

Structural modeling of the NbaA enzyme from Pseudomonas fluorescens KU-7 supports this Ping-Pong reaction mechanism. nih.govnih.govasm.org

Table 1: Simplified Steps of the Ping-Pong Mechanism for NbaA

StepReactant(s)Enzyme StateProduct(s) Released
1 NADPHE (Oxidized)-
2 -E-NADPHNADP+
3 2-NitrobenzoateE' (Reduced)-
4 -E'-2-NitrobenzoateThis compound

Formation in Microbial Metabolism (e.g., Pseudomonas fluorescens, Arthrobacter protophormiae)

This compound is a crucial intermediate in the reductive degradation pathway of 2-nitrobenzoate (2-NBA) in several bacteria. nih.govoup.com This process allows microorganisms to utilize 2-NBA as a source of carbon, nitrogen, and energy. nih.govebi.ac.uk

In Pseudomonas fluorescens strain KU-7, the degradation of 2-NBA is initiated by an NADPH-dependent 2-nitrobenzoate nitroreductase, NbaA. nih.govnih.govasm.org This enzyme catalyzes the reduction of the nitro group of 2-NBA to form this compound (2-HABA). oup.comresearchgate.net Stoichiometric studies have shown that the complete conversion of one mole of 2-NBA requires two moles of NADPH. nih.govoup.comoup.com This reaction is the first step in a pathway that ultimately leads to the formation of 3-hydroxyanthranilate. nih.govnih.govasm.org

In Arthrobacter protophormiae strain RKJ100, a similar initial step occurs where 2-nitrobenzoate is reduced to 2-hydroxylaminobenzoate. ebi.ac.ukasm.org This organism degrades 2-NBA through a reductive route, releasing ammonia (B1221849) rather than nitrite (B80452) ions. ebi.ac.uk Unlike in P. fluorescens, the metabolic pathway in A. protophormiae branches at the 2-hydroxylaminobenzoate intermediate. nih.govoup.comfrontiersin.org

Table 2: Formation of this compound in Different Bacterial Species

FeaturePseudomonas fluorescens KU-7Arthrobacter protophormiae RKJ100
Initial Substrate 2-Nitrobenzoate2-Nitrobenzoate
Product This compoundThis compound
Enzyme 2-Nitrobenzoate nitroreductase (NbaA)Oxygen-insensitive reductase
Cofactor NADPH nih.govoup.comNAD(P)H ebi.ac.uk
Pathway Type Linear conversion to 3-hydroxyanthranilate nih.govBranched pathway to anthranilate and 3-hydroxyanthranilate oup.comfrontiersin.org

Enzymatic Degradation and Rearrangement of this compound

Once formed, this compound is not an end product but is swiftly transformed by subsequent enzymatic reactions. These transformations involve intramolecular rearrangements and further reductions, leading to compounds that can enter central metabolic cycles.

Transformation to 3-Hydroxyanthranilate by Mutase Enzymes (e.g., NbaB)

In Pseudomonas fluorescens strain KU-7, this compound is converted into 3-hydroxyanthranilate. nih.govasm.orgoup.com This transformation is catalyzed by a specific enzyme known as 2-hydroxylaminobenzoate mutase, designated NbaB. nih.govnih.govresearchgate.net The co-expression of the nbaA and nbaB genes in Escherichia coli confirmed that NbaA first produces 2-hydroxylaminobenzoate, which is then rearranged by NbaB to form 3-hydroxyanthranilate. nih.govnih.govasm.org

Mutase Enzyme Characterization and Homology

The 2-hydroxylaminobenzoate mutase (NbaB) from P. fluorescens KU-7 has been characterized as a protein consisting of 181 amino acids. nih.govresearchgate.net Sequence analysis reveals that NbaB shares a 35% amino acid identity with 4-hydroxylaminobenzoate lyases (PnbB) found in bacteria that assimilate 4-nitrobenzoate, such as Pseudomonas putida strain TW3. nih.govasm.orgresearchgate.net This homology suggests a shared evolutionary origin despite their different catalytic functions (mutase vs. lyase). Like other enzymes catalyzing Bamberger-like rearrangements, NbaB is believed to function without the need for oxygen or additional cofactors. asm.orgasm.org

Table 3: Characteristics of 2-Hydroxylaminobenzoate Mutase (NbaB)

PropertyDescription
Enzyme Name NbaB
Source Organism Pseudomonas fluorescens strain KU-7 nih.gov
Size 181 amino acids nih.govresearchgate.net
Reaction Catalyzed This compound → 3-Hydroxyanthranilate asm.org
Reaction Type Intramolecular Bamberger-like rearrangement oup.comnih.gov
Homology 35% identity to 4-hydroxylaminobenzoate lyases (PnbB) nih.govasm.org

Conversion to Anthranilate

An alternative metabolic fate for this compound is its conversion to anthranilate (2-aminobenzoate). This pathway has been identified in Arthrobacter protophormiae strain RKJ100. oup.comasm.orgoup.com In this bacterium, this compound serves as a critical branch point in the degradation of 2-nitrobenzoate. oup.com While one branch leads to 3-hydroxyanthranilate via a mutase, the other branch involves the reduction of this compound to anthranilate, a reaction catalyzed by a reductase. oup.com The presence of both anthranilate and 3-hydroxyanthranilate as intermediates indicates that this organism has evolved a branched pathway to metabolize 2-nitrobenzoate, a feature not observed in P. fluorescens KU-7. oup.comfrontiersin.org

Comparative Analysis of Isomer-Specific Transformation Mechanisms

The metabolic fate of hydroxylaminobenzoic acid is highly dependent on the position of the hydroxylamino group on the benzoic acid core. Different isomers are processed by distinct enzymatic systems, leading to different metabolic products.

In several bacteria, the degradation of nitroaromatic compounds proceeds reductively to form hydroxylamino intermediates, which are then further metabolized. asm.org The transformation of these intermediates is catalyzed by two main types of enzymes: mutases and lyases, with the specific enzyme often being isomer-specific.

This compound (ortho-isomer): In organisms like Pseudomonas fluorescens strain KU-7, this compound (2-HABA) is an intermediate in the degradation of 2-nitrobenzoate. oup.comoup.com This isomer is typically converted by a mutase enzyme. For instance, 2-HABA mutase (NbaB) catalyzes the transformation of 2-HABA into 3-hydroxyanthranilate (3-HAA) through a Bamberger-type rearrangement. oup.comasm.org This pathway involves an intramolecular transfer of the hydroxyl group. asm.org In other organisms, such as Arthrobacter protophormiae, 2-HABA is converted to anthranilic acid. nih.govebi.ac.uk

4-Hydroxylaminobenzoic Acid (para-isomer): The para-isomer undergoes a different transformation. In Pseudomonas putida strain TW3, 4-hydroxylaminobenzoate is converted to protocatechuate (PCA) by the enzyme 4-hydroxylaminobenzoate lyase (pnbB). researchgate.netresearchgate.net This reaction also involves an intramolecular transfer of the hydroxyl group, replacing the amino moiety with a hydroxyl group derived from the substrate itself, not from the solvent water. asm.org

The following table summarizes the distinct enzymatic transformations for different isomers of hydroxylaminobenzoic acid.

IsomerPrecursorKey EnzymeEnzyme TypeProduct(s)Organism Example
This compound 2-Nitrobenzoate2-Hydroxylaminobenzoate mutase (NbaB)Mutase3-HydroxyanthranilatePseudomonas fluorescens KU-7 oup.comasm.org
This compound 2-NitrobenzoateNot specifiedMutaseAnthranilic acidArthrobacter protophormiae nih.govebi.ac.uk
4-Hydroxylaminobenzoic acid 4-Nitrobenzoate4-Hydroxylaminobenzoate lyase (pnbB)LyaseProtocatechuatePseudomonas putida TW3 researchgate.netresearchgate.net

Oxidative Transformations of Hydroxylaminobenzoic Acid Derivatives

Multi-electron Oxidation by Oxygenase Enzymes (e.g., AurF)

The oxidation process catalyzed by AurF involves a di-iron center. The reaction begins with the Fe₂(II/II) form of the enzyme reacting with O₂ to create a remarkably stable peroxodiiron(III/III) complex (peroxo-Fe₂III/III-AurF). nih.gov This peroxo intermediate is the key oxidizing species.

The conversion of the p-hydroxylaminobenzoate intermediate to the final p-nitrobenzoate product is a novel four-electron oxidation. pnas.orgpnas.orgnih.gov In this step, the peroxo-Fe₂III/III-AurF complex reacts directly with one molecule of p-hydroxylaminobenzoate. pnas.orgnih.gov This single reaction yields the final p-nitrobenzoate product and the fully reduced Fe₂(II/II) form of the enzyme. pnas.orgpnas.org A proposed mechanism involves the nucleophilic attack of the Ar-NHOH on the peroxo moiety of the enzyme complex. pnas.org

A significant feature of this mechanism is that the conversion of p-hydroxylaminobenzoate to p-nitrobenzoate is catalytic and does not require external reducing equivalents, as the reaction with O₂ regenerates the active peroxo-Fe₂III/III-AurF from the Fe₂(II/II) state. pnas.orgnih.gov

p-Hydroxylaminobenzoate (Ar-NHOH): This is the first stable intermediate, formed from the initial two-electron oxidation of p-aminobenzoate by the peroxo-Fe₂III/III-AurF complex. pnas.orgnih.gov Its formation has been unequivocally demonstrated. nih.gov

p-Nitrosobenzoate (Ar-NO): This compound was initially proposed as the intermediate between p-hydroxylaminobenzoate and p-nitrobenzoate. nih.govpnas.org However, the discovery of the direct four-electron oxidation of Ar-NHOH to Ar-NO₂ challenges the role of a stable, released nitroso intermediate in this specific step. pnas.orgpnas.org The evidence suggests that the conversion from the hydroxylamino intermediate to the final nitro product occurs in a single, four-electron step within the enzyme's active site, rather than through the formation and subsequent oxidation of a free nitroso compound. pnas.orgpnas.org The nitroso species may exist only as a transient, enzyme-bound state.

The following table outlines the key steps in the AurF-catalyzed oxidation pathway.

Reactant(s)Enzyme StateProcessProduct(s)
p-Aminobenzoate + Peroxo-Fe₂III/III-AurFOxidized2-electron oxidationp-Hydroxylaminobenzoate + μ-oxo-Fe₂III/III-AurF
p-Hydroxylaminobenzoate + Peroxo-Fe₂III/III-AurFOxidized4-electron oxidationp-Nitrobenzoate + Fe₂II/II-AurF
Fe₂II/II-AurF + O₂ReducedRegenerationPeroxo-Fe₂III/III-AurF

Electrochemical Reduction Pathways Yielding Hydroxylaminobenzoic Acids

Hydroxylaminobenzoic acids can be synthesized via the electrochemical reduction of the corresponding nitrobenzoic acids. This method offers a direct route to these compounds by controlling the reaction conditions, such as electrode material, applied potential, and pH of the electrolyte solution. researchgate.netresearchgate.net The reduction of the nitro group is a multi-electron process, and by carefully managing the parameters, the reaction can be stopped at the hydroxylamine stage.

The general mechanism involves the transfer of four electrons and four protons to the nitro group. For example, the electrochemical reduction of p-nitrobenzoic acid in dimethylformamide (DMF) yields p-hydroxylaminobenzoic acid through a self-protonation mechanism. researchgate.net Similarly, studies on m-nitrobenzoic acid have been conducted using cyclic voltammetry to establish the optimal conditions for its reduction. researchgate.net The use of different electrode materials, such as stainless steel or platinum, can also influence the product yield and selectivity. researchgate.net

The table below provides examples of electrochemical reduction of nitrobenzoic acid isomers.

Starting CompoundElectrodeMedium/pHProduct
p-Nitrobenzoic acidNot specifiedDimethylformamide (DMF)p-Hydroxylaminobenzoic acid researchgate.net
m-Nitrobenzoic acidStainless Steel (SS-316)Aqueous basic mediumm-Hydroxylaminobenzoic acid (implied as intermediate) researchgate.net
2-Amino-6-nitrobenzoic acidPlatinum cathode0.1 M H₂SO₄2-Amino-6-hydroxylaminobenzoic acid

Mechanistic and Kinetic Studies of 2 Hydroxylaminobenzoic Acid Reactions

Elucidation of Reaction Mechanisms in Enzymatic Processes

Understanding the precise mechanism by which an enzyme transforms 2-hydroxylaminobenzoic acid is fundamental. This involves a detailed examination of the electronic and structural changes that occur throughout the catalytic cycle.

Electron Transfer Dynamics

Enzymatic reactions, particularly those involving redox-active molecules like hydroxylamines, often involve the transfer of electrons between the substrate and the enzyme's active site, which may contain a redox cofactor. The study of electron transfer dynamics would involve investigating the rates and pathways of electron movement. Techniques such as stopped-flow spectrophotometry and electron paramagnetic resonance (EPR) spectroscopy would be crucial in identifying and characterizing any radical intermediates that may form during the oxidation or reduction of the hydroxylamino group of this compound.

Proton Transfer Events

Proton transfer is a ubiquitous and critical step in many enzymatic reactions. For this compound, proton transfers are expected to be involved in the activation of the substrate and in the catalytic steps themselves. Key questions to be addressed would include the identification of the acidic and basic residues in the enzyme's active site that act as proton donors and acceptors. pH-rate profiles and the use of kinetic isotope effects are standard experimental approaches to probe the role of proton transfer in the reaction mechanism. Computational studies, such as quantum mechanics/molecular mechanics (QM/MM) simulations, could further illuminate the energetic landscape of proton transfer pathways.

Intermediate Identification and Characterization

The transformation of this compound to its final product likely proceeds through one or more transient intermediates. The identification and characterization of these species are paramount to a complete mechanistic understanding. Rapid kinetic techniques, such as rapid-freeze-quench EPR and cryo-crystallography, could be employed to trap and study these short-lived intermediates. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would also be invaluable in determining the structure of any stable or semi-stable intermediates that can be isolated from the reaction mixture.

Kinetic Analysis of Transformation Rates

A quantitative understanding of the rates of enzymatic reactions involving this compound is essential for a complete picture of its biochemical fate. This involves determining key kinetic parameters and the stoichiometry of the reaction.

Enzyme Kinetic Parameters

Table 1: Hypothetical Enzyme Kinetic Parameters for a this compound-Transforming Enzyme

ParameterValueUnit
K_mData not availableµM
V_maxData not availableµmol/min/mg
k_catData not availables⁻¹
k_cat/K_mData not availableM⁻¹s⁻¹

This table illustrates the type of data that would be generated from kinetic studies. Currently, specific values for enzymes acting on this compound are not documented in the literature.

Structural-Mechanistic Correlations in Enzyme-Catalyzed Reactions

While detailed structural and kinetic studies specifically targeting enzymes that catalyze reactions involving this compound are limited in publicly accessible literature, significant insights can be drawn from extensive research on closely related isomers, particularly 3-hydroxyanthranilic acid (3-HAA). The enzymatic oxidation of 3-HAA by 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) serves as an excellent model for understanding the structural-mechanistic correlations that are likely to govern the enzymatic transformation of this compound.

3HAO is a non-heme iron-containing, ring-cleaving extradiol dioxygenase that is a key enzyme in the kynurenine (B1673888) pathway, responsible for converting 3-HAA to quinolinic acid. High-resolution crystal structures of 3HAO from various organisms, including Ralstonia metallidurans and humans, have provided a detailed view of the enzyme's active site and its interaction with substrates and inhibitors.

The active site of 3HAO features a catalytic iron ion, typically Fe²⁺, coordinated by a conserved triad (B1167595) of amino acid residues. In Ralstonia metallidurans 3HAO, these residues are His51, Glu57, and His95, which hold the iron deep within a β-barrel structure. This coordination environment is crucial for the binding of both the substrate and molecular oxygen, which are the prerequisites for the catalytic reaction.

The proposed catalytic mechanism, supported by structural data, begins with the binding of the substrate, 3-HAA, to the active site. This binding event can induce a conformational change in the enzyme, enclosing the active site from the solvent. Following substrate binding, molecular oxygen coordinates with the active-site iron. This is followed by a series of electron transfers, leading to the oxidative cleavage of the aromatic ring of the substrate.

Studies on 3HAO complexed with inhibitors, such as 4-chloro-3-hydroxyanthranilic acid, have further illuminated the structural requirements for ligand binding and the mechanism of enzyme inactivation. The precise orientation of the substrate's carboxyl and hydroxyl groups in relation to the catalytic iron is critical for the reaction to proceed. These structural-mechanistic correlations highlight the intricate interplay between the enzyme's architecture and its catalytic function. Given the structural similarity between this compound and 3-hydroxyanthranilic acid, it is plausible that an enzyme acting on the former would share a similar catalytic triad and a mechanism involving metal-catalyzed oxidation.

Table 1: Active Site Residues and Metal Coordination in 3-Hydroxyanthranilate-3,4-Dioxygenase (3HAO)

Enzyme Component Residue/Ion Role in Catalysis
Coordinating Residues His51, Glu57, His95 Ligands for the catalytic iron ion.
Catalytic Metal Ion Fe²⁺ Binds substrate and molecular oxygen.
Substrate Analog 3-Hydroxyanthranilic acid Binds in the active site for oxidation.
Inhibitor Example 4-Chloro-3-hydroxyanthranilic acid Binds to the active site, preventing catalysis.

Self-Protonation Mechanisms in Electrochemical Systems

The electrochemical behavior of this compound, particularly its reduction and oxidation, is influenced by the presence of acidic and basic functional groups within the molecule. The interplay of the carboxylic acid and the hydroxylamino moieties can lead to complex electrochemical reactions, potentially involving self-protonation mechanisms. A self-protonation mechanism occurs when the molecule itself acts as a proton source for the electrochemical reaction of another molecule of the same substance. This is often observed in aprotic solvents where external proton sources are scarce.

In such a scenario, the reduction of this compound could proceed via an initial electron transfer to form a radical anion. This highly basic radical anion can then abstract a proton from the carboxylic acid group of a neutral this compound molecule present in the solution. This proton transfer step regenerates a deprotonated, anionic form of the starting material and a protonated radical species, which can then undergo further reduction at a less negative potential.

This type of mechanism, often categorized under the broader umbrella of proton-coupled electron transfer (PCET), has been observed in the electrochemical reduction of other organic molecules containing both acidic protons and reducible groups. For instance, the electrochemical reduction of hydroxyimines in dimethylformamide (DMF) has been shown to proceed through a self-protonation pathway, where the hydroxyl group of the starting material provides the proton for the reduction of the imine group.

The cyclic voltammetry of this compound would be expected to show characteristic features of a self-protonation mechanism. These can include:

The appearance of new voltammetric peaks that are not present in analogous molecules lacking the acidic proton.

A shift in peak potentials with changes in the concentration of the analyte.

A total electron stoichiometry that may appear to be between one and two electrons per molecule in the initial reduction step, depending on the kinetics of the proton transfer.

Detailed kinetic analysis of the voltammetric data, such as the dependence of peak potentials and currents on the scan rate, can allow for the full characterization of the electrode reduction mechanism and the evaluation of the rate constant for the rate-determining proton transfer step.

Table 2: Potential Steps in a Self-Protonation Mechanism for this compound Reduction

Step Reaction Description
1. Electron Transfer R-COOH + e⁻ → [R-COOH]⁻ Initial one-electron reduction to form a radical anion.
2. Proton Transfer [R-COOH]⁻ + R-COOH → [R-COOH₂] + R-COO⁻ The radical anion abstracts a proton from a neutral molecule.
3. Further Reduction [R-COOH₂] + e⁻ → [R-COOH₂]⁻ The protonated radical is reduced at a less negative potential.
4. Subsequent Reactions [R-COOH₂]⁻ + H⁺ → Products Further protonation and reaction to form stable products.

Computational and Theoretical Investigations

Structural Modeling and Simulation Studies

Structural modeling and simulation are essential for visualizing and understanding the dynamic interactions between a substrate and an enzyme. While comprehensive molecular dynamics (MD) simulations specifically tracking the behavior of 2-hydroxylaminobenzoic acid within an enzyme active site are not extensively documented in the literature, structural modeling of the enzymes responsible for its formation provides significant insights.

The formation of this compound from 2-nitrobenzoate (B253500) is catalyzed by NADPH-dependent 2-nitrobenzoate nitroreductase (NbaA). Structural modeling of the NbaA from Pseudomonas fluorescens KU-7 has suggested key residues involved in its catalytic activity. nih.gov This modeling, which assumes a ping-pong reaction mechanism, has been used to build complexes of the enzyme with its flavin mononucleotide (FMN) cofactor, the NADPH coenzyme, and the 2-nitrobenzoate substrate. nih.gov

Mutational analysis guided by this modeling supports the functional roles of specific residues. For instance, Asn40, Asp76, and Glu113 are predicted to form a binding site for a divalent metal ion that is implicated in the binding of the FMN cofactor. nih.gov The interaction between the enzyme and its substrate is crucial for catalysis, and computer modeling suggests that the substrate binds over the pyrimidine (B1678525) and central rings of the flavin cofactor. ebi.ac.uknih.govresearchgate.net

The ability of nitroreductases to act on a broad range of substrates is partly due to the conformational flexibility of their active sites. nih.govresearchgate.net X-ray crystal structures of nitroreductase from Enterobacter cloacae in complex with different inhibitors (benzoate and acetate) reveal that a portion of helix H6 is flexible. nih.govresearchgate.net This flexibility allows the active site to adjust and accommodate inhibitors and, by extension, substrates of varying sizes. nih.gov In the oxidized form of the enzyme, the FMN cofactor is forced into a bent conformation, which may facilitate its reduction and help explain the enzyme's mechanism. nih.govresearchgate.net Upon reduction, this bend in the flavin ring system increases significantly. nih.gov Such conformational changes are critical for the enzyme's catalytic cycle, which involves the reduction of 2-nitrobenzoate to this compound.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

QM/MM methods are powerful computational tools for studying enzymatic reactions where changes in electronic structure, such as bond formation and breakage, are critical. While specific QM/MM studies detailing the reduction of 2-nitrobenzoate to this compound have not been published, the generally accepted mechanism for nitroreductases provides a clear framework for how such an investigation would proceed.

The reaction is proposed to follow a ping-pong bi-bi mechanism. nih.govebi.ac.uknih.gov This process involves two main stages:

Reductive Half-Reaction: The FMN cofactor is reduced by accepting a hydride ion from NAD(P)H.

Oxidative Half-Reaction: The reduced FMN cofactor transfers the hydride to the nitro group of the substrate (2-nitrobenzoate), which is simultaneously protonated, leading to the formation of the hydroxylamine (B1172632) product (this compound). ebi.ac.uk

A QM/MM simulation would treat the core components of the active site—the FMN cofactor, the 2-nitrobenzoate substrate, and key amino acid side chains—with a high-level quantum mechanics method to accurately model the electron transfer and chemical reactions. The rest of the enzyme and solvent would be modeled using molecular mechanics. Such a study could calculate the reaction energy profile, identify transition states, and provide a detailed, dynamic picture of the catalytic mechanism.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. It is widely applied to calculate optimized molecular geometries, vibrational frequencies, and various reactivity descriptors.

Currently, there is a lack of specific DFT studies published in the scientific literature that focus on this compound. However, the application of DFT to this molecule could provide valuable insights into its chemical behavior. Potential applications include:

Molecular Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): Mapping the MEP surface to identify electron-rich and electron-deficient regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

Reactivity Descriptors: Calculating global and local reactivity indices to predict the molecule's reactivity and the most reactive atomic sites.

These theoretical calculations would be instrumental in understanding the intrinsic properties of this compound, complementing experimental data and informing studies on its metabolic fate and potential interactions.

Bioinformatics for Pathway Prediction and Enzyme Characterization

Bioinformatics is crucial for understanding the metabolic context of compounds within biological systems. Databases that curate information on microbial metabolism are essential tools for identifying the roles of molecules like this compound in larger biochemical networks. ethz.chre3data.orgnih.govumn.edupitt.edu These resources help researchers predict biodegradation pathways for environmental contaminants and characterize the enzymes involved. cncb.ac.cn

The University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD), now maintained as the Eawag-BBD, is a comprehensive repository of information on microbial catabolism of xenobiotic compounds. nih.govcncb.ac.cnethz.chethz.cheawag.ch This database explicitly documents the o-nitrobenzoate degradation pathway, where this compound is a key intermediate. ethz.chethz.ch

In this pathway, microorganisms such as Pseudomonas fluorescens KU-7 and Arthrobacter protophormiae RKJ100 utilize 2-nitrobenzoate as a source of carbon and energy. ethz.ch The initial step is the reduction of the nitro group of 2-nitrobenzoate to a hydroxylamino group, yielding this compound. ethz.chproteopedia.org This intermediate is then further metabolized. In A. protophormiae, it can be converted to 2-aminobenzoate (B8764639) (anthranilic acid), while in P. fluorescens, it is transformed into 3-hydroxyanthranilate. ethz.chethz.ch

The Eawag-BBD provides detailed information on the specific reactions and enzymes involved in this pathway.

Reaction StepSubstrateProductEnzyme NameEC NumberOrganism Example
1o-Nitrobenzoateo-Hydroxylaminobenzoatenitrobenzoate nitroreductase1.7.1.-Pseudomonas fluorescens KU-7
2ao-Hydroxylaminobenzoate2-Aminobenzoateo-hydroxylaminobenzoate nitroreductase1.7.-.-Arthrobacter protophormiae RKJ100
2bo-Hydroxylaminobenzoate3-Hydroxyanthranilateo-hydroxylaminobenzoate mutase5.4.4.-Pseudomonas fluorescens KU-7
33-Hydroxyanthranilate2-Amino-3-carboxymuconate-6-semialdehyde3-hydroxyanthranilate 3,4-dioxygenase1.13.11.6Pseudomonas fluorescens KU-7

Enzyme Sequence and Structural Homology Analysis

Computational and theoretical investigations into the enzymes responsible for the metabolism of this compound have centered on identifying homologous enzymes and understanding their structural and functional relationships. This analysis is crucial for elucidating the evolutionary origins and catalytic mechanisms of these enzymes. The primary focus has been on nitroreductases, which are responsible for the formation of this compound from 2-nitrobenzoic acid, and to a lesser extent, on lyases and mutases that may be involved in its subsequent transformation.

Nitroreductases are a large family of flavin-containing enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding hydroxylamino, nitroso, and amino derivatives. Sequence homology studies have revealed that these enzymes are widely distributed in bacteria and have also been identified in some eukaryotes. wikipedia.org They are often classified as oxygen-insensitive NAD(P)H nitroreductases. wikipedia.org

Sequence alignments of nitroreductases from various bacterial species have highlighted conserved regions that are critical for their catalytic activity and structural integrity. These conserved residues are typically located in the active site and are involved in binding the flavin mononucleotide (FMN) cofactor and the nitroaromatic substrate.

Table 1: Sequence Homology of Bacterial Nitroreductases

Feature Escherichia coli (NfsA) Escherichia coli (NfsB) Enterobacter cloacae Vibrio harveyi (Frp)
Length (Amino Acids) 217 217 217 237
Cofactor FMN FMN FMN FMN
Key Active Site Residues Conserved Conserved Conserved Conserved
Homology to NfsA 100% High High Moderate

While the enzymes directly responsible for the further metabolism of this compound are not as well-characterized, homology analysis of enzymes acting on similar compounds provides valuable insights. For instance, bacterial enzymes that convert other hydroxylamino aromatic compounds include both lyases and mutases. nih.gov These enzymes catalyze rearrangements and cleavage of the hydroxylamino group. nih.gov Structural studies of various lyases, though not directly acting on this compound, have revealed common structural folds such as the β-helix and the (α/α)n toroid, which create long clefts for substrate binding. nih.govnih.gov It is plausible that enzymes with similar structural frameworks are involved in the transformation of this compound.

Biological Interactions and Metabolism in Research Models Excluding Clinical Human Trials

In Vitro Enzymatic Assays and Reconstitution Studies

In vitro investigations have demonstrated that 2-Hydroxylaminobenzoic acid is a substrate for certain microbial enzymes. In bacterial systems, it is recognized as an intermediate in the degradation pathway of o-nitrobenzoate. Specifically, strains of Arthrobacter protophormiae have been shown to convert o-nitrobenzoate to this compound through a two-electron reduction of the nitro group. This is followed by further conversion to anthranilic acid ebi.ac.uk.

Furthermore, studies with Pseudomonas fluorescens have identified an enzymatic activity capable of transforming this compound into 3-hydroxyanthranilate asm.org. The conversion of hydroxylamino aromatic compounds, a class to which this compound belongs, is catalyzed by enzymes such as mutases and lyases. These enzymatic reactions have been shown to proceed via an intramolecular transfer of the hydroxyl group asm.org. While these studies confirm the enzymatic conversion of this compound in microbial systems, detailed kinetic parameters such as Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max) for specific isolated enzymes acting on this substrate are not extensively documented in the available literature.

Metabolic Fate in Model Organisms (e.g., Mammalian Systems)

Direct and comprehensive studies on the metabolic fate of this compound in mammalian systems are limited. However, insights can be drawn from research on the metabolism of tryptophan, for which N-hydroxyanthranilic acid is a potential, though not primary, metabolite, and from studies on structurally related compounds.

This compound is closely related to 3-hydroxyanthranilic acid, a key intermediate in the kynurenine (B1673888) pathway of tryptophan metabolism arizona.edubiorxiv.orghmdb.canih.gov. In mammalian systems, anthranilic acid can be hydroxylated to form 3-hydroxyanthranilic acid mdpi.comnih.gov. While the direct metabolic products of exogenously administered this compound in mammals have not been fully characterized, it is plausible that it could be converted to other aminophenol derivatives or undergo conjugation reactions.

For a structurally related compound, 2-(2-hydroxypropanamido) benzoic acid (HPABA), metabolic studies in rats have identified a number of phase I and phase II metabolites. The metabolic pathways for HPABA included decarboxylation, hydroxylation, dehydrogenation, glucuronidation, glycine (B1666218) conjugation, and N-acetyl conjugation. This suggests that benzoic acid derivatives with a substituted amino group at the 2-position can undergo extensive metabolic transformations.

Table 1: Identified Metabolic Pathways for the Related Compound 2-(2-hydroxypropanamido) benzoic acid in Rats

Metabolic Pathway Type of Reaction
DecarboxylationPhase I
HydroxylationPhase I
DehydrogenationPhase I
GlucuronidationPhase II
Glycine ConjugationPhase II
N-acetyl ConjugationPhase II

This table is based on data for a structurally related compound and is intended for illustrative purposes.

The excretion of tryptophan metabolites has been studied in several mammalian species, including rats, guinea pigs, hamsters, and humans nih.gov. These studies show that metabolites of the kynurenine pathway are primarily excreted in the urine nih.gov. For instance, in rats, a significant portion of administered tryptophan is excreted as kynurenic acid and quinolinic acid nih.gov. The urinary ratio of 3-hydroxykynurenine to 3-hydroxyanthranilic acid has been used as an indicator of kynureninase activity in rats nih.gov. Given its chemical properties, it is anticipated that this compound and its metabolites would also be excreted primarily via the renal route.

Interaction with Cellular Components (e.g., Proteins, DNA)

The interaction of this compound with cellular macromolecules is an area of interest for understanding its biological effects.

Interaction with Proteins:

Interaction with DNA:

The potential for this compound to interact with DNA has been indirectly explored through genotoxicity studies of related compounds. A study on its positional isomer, 3-hydroxyanthranilic acid, demonstrated that in the presence of a copper (II) cofactor, it can induce DNA strand breaks in plasmid DNA and increase mutations in the Ames test with Salmonella typhimurium strain TA102, which is sensitive to reactive oxygen species nih.govmemphis.edu. This suggests that under certain conditions, such as the presence of transition metal ions, hydroxylated aminobenzoic acids may have genotoxic potential through the generation of oxidative stress memphis.edu. However, it is important to note that 3-hydroxyanthranilic acid alone did not show plasmid relaxation activity nih.gov. Direct studies on the formation of DNA adducts by this compound have not been reported.

Analytical Methodologies and Derivatization Strategies

Spectrophotometric Detection Methods

Spectrophotometry, particularly UV-Visible spectrophotometry, offers a straightforward and accessible method for the quantification of aromatic compounds like 2-Hydroxylaminobenzoic acid. The aromatic ring and functional groups in the molecule are chromophores that absorb light in the UV region.

The principle of this method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. For this compound, the wavelength of maximum absorbance (λmax) is a key parameter for quantitative analysis. While specific data for this compound is not extensively published, related compounds such as 2-hydroxybenzoic acid exhibit a λmax around 300 nm in a methanol (B129727) solvent. theaspd.com Benzoic acid itself shows a λmax at 230 nm. researchgate.net The exact λmax for this compound would be influenced by the solvent and the pH of the solution, as the ionization state of the carboxylic acid and hydroxylamino groups affects the electronic transitions within the molecule.

To enhance sensitivity and selectivity, especially in complex biological matrices, derivatization reactions that produce a colored product can be employed. For instance, methods for determining hydroxylamines can involve oxidation to nitrite (B80452) followed by a diazotization-coupling reaction to form a colored azo dye. scispace.com Another approach involves the reaction of hydroxylamine (B1172632) with bromine and methyl red, where the concentration of hydroxylamine is proportional to the unbleached methyl red, which can be measured spectrophotometrically. scispace.com Similarly, 2-aminophenols, which are structurally related, can be dimerized using ferric ions to form an intensely colored dye, allowing for detection in the micromolar range. nih.gov

Table 1: Spectrophotometric Analysis Parameters for Related Compounds

Compound Reagent/Method λmax (nm) Concentration Range Reference
2-Hydroxybenzoic Acid UV-Spectrophotometry in Methanol 300 10-50 µg/ml theaspd.com
Benzoic Acid UV-Visible Spectrophotometry 230 1-10 µg/ml researchgate.net
Hydroxylamine Iodine (oxidation), Sulphanilic acid & 1-Naphthylamine (diazotization) Not specified Not specified scispace.com
Hydroxylamine Bromine and Methyl Red 520 Not specified scispace.com
2-Aminophenols Ferric ions (dimerization) Varies with substituent Micromolar range nih.gov
Gabapentin (amine) Quinalizarin 571 0.4-8.0 µg/mL nih.gov

Chromatographic Techniques (e.g., HPLC, GC-MS) for Analysis of the Compound and its Metabolites

Chromatographic methods are paramount for the separation, identification, and quantification of this compound and its metabolites from complex mixtures with high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. For the analysis of related compounds like aminobenzoic acid isomers, mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms can provide excellent separation. helixchrom.com

The choice of mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is crucial for achieving good resolution. The pH of the buffer influences the retention time by controlling the ionization of the carboxylic acid and hydroxylamino groups. helixchrom.com Detection is commonly performed using a UV detector set at the λmax of the compound. For enhanced sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 2: Example HPLC Conditions for Analysis of Related Benzoic Acids

Parameter Condition Reference
Column Gemini-C18 modified silica (B1680970) (50 mm x 4.6 mm, 5 µm) thaiscience.info
Mobile Phase 0.05 M ammonium (B1175870) acetate (B1210297) (pH 4.4) and methanol (60:40, v/v) thaiscience.info
Flow Rate 1.0 mL/min thaiscience.info
Detection Diode-Array Detector (DAD) at 234 nm thaiscience.info
Column (alternative) Coresep 100 (mixed-mode) helixchrom.com
Mobile Phase (alternative) Acetonitrile, water, and formic acid helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility and thermal instability of this compound, direct analysis by GC-MS is challenging. The polar carboxylic acid and hydroxylamino groups must be converted into less polar, more volatile, and more thermally stable derivatives prior to analysis. colostate.edu This process, known as derivatization, is discussed in detail in section 7.3.

Once derivatized, the compound can be separated on a GC column, typically a non-polar or medium-polar capillary column. The separated components are then ionized, commonly by electron ionization (EI), and the resulting fragments are detected by the mass spectrometer, providing a unique mass spectrum that can be used for identification and quantification. mdpi.comresearchgate.net GC-MS is particularly useful for the analysis of metabolites, as it can provide structural information for their identification.

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a crucial step in the analysis of this compound, especially for GC-MS analysis and for enhancing detection in HPLC. The primary goals of derivatization are to increase volatility and thermal stability, improve chromatographic separation, and enhance detector response. libretexts.org

The carboxylic acid group is often derivatized to an ester or a silyl (B83357) ester. These derivatives are more volatile and less polar than the parent acid. colostate.edulibretexts.org

Alkylation (Esterification): This is the most common method, involving the conversion of the carboxylic acid to an ester (e.g., methyl, ethyl, or butyl esters). This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. colostate.edulibretexts.org Reagents like diazomethane (B1218177) or trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) can also be used to form methyl esters. colostate.edumdpi.com For enhanced detection with an electron capture detector (ECD) in GC, halogenated alkylating agents like pentafluorobenzyl bromide (PFB-Br) are used. libretexts.org

Silylation: This involves replacing the active hydrogen of the carboxyl group with a silyl group, such as a trimethylsilyl (B98337) (TMS) group. colostate.edulibretexts.org Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. The resulting TMS esters are volatile and thermally stable, making them suitable for GC-MS analysis. colostate.edulibretexts.org

Table 3: Common Derivatization Reagents for Carboxylic Acids

Derivatization Method Reagent Derivative Formed Analytical Technique Reference
Alkylation (Esterification) Alcohol + Acid Catalyst Alkyl Ester GC colostate.edulibretexts.org
Alkylation (Esterification) Diazomethane Methyl Ester GC colostate.edu
Alkylation (Esterification) Pentafluorobenzyl bromide (PFB-Br) PFB Ester GC-ECD libretexts.org
Silylation BSTFA, MSTFA TMS Ester GC-MS colostate.edulibretexts.org
Amidation Amine + Coupling Agent Amide HPLC bohrium.com

The hydroxylamino group is also polar and can be unstable. Derivatization can stabilize this group and improve its chromatographic properties.

Silylation: Similar to carboxylic acids, the active hydrogens on the hydroxylamino group can be replaced by a silyl group using reagents like BSTFA or MSTFA. This is a common strategy for the GC-MS analysis of hydroxylamine metabolites. nih.gov

Acylation: Acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), can be used to form stable trifluoroacetyl derivatives of hydroxylamines. These derivatives are volatile and suitable for GC analysis. nih.gov

Oxime Formation: For HPLC-UV analysis, the hydroxylamino group can be reacted with an aldehyde, such as benzaldehyde, to form a stable oxime derivative. This reaction can be optimized for temperature and time to ensure full conversion. oup.com The resulting derivative often has a strong UV chromophore, which significantly enhances detection sensitivity. oup.com Aromatic hydroxylamines can also be used as derivatization reagents themselves for compounds with aldehyde or ketone groups. acs.org

Table 4: Common Derivatization Reagents for Hydroxylamines

Derivatization Method Reagent Derivative Formed Analytical Technique Reference
Silylation Trimethylsilylating reagents (e.g., BSTFA) TMS derivative GC-MS nih.gov
Acylation Trifluoroacetylating reagents (e.g., TFAA) Trifluoroacetyl derivative GC nih.gov
Oxime Formation Benzaldehyde Oxime HPLC-UV oup.com
Oxime Formation (for monosaccharides) O-(4-Methoxybenzyl)hydroxylamine (4-MOBHA) Oxime LC-MS/MS acs.orgbohrium.com

Role As a Research Intermediate and Biological Probe

Utilization in Bioremediation Research

In the context of bioremediation, 2-hydroxylaminobenzoic acid is primarily studied as a metabolite in the microbial degradation of nitroaromatic compounds. nih.gov These pollutants, often released into the environment from industrial activities such as the production of pesticides, dyes, and explosives, are a significant environmental concern. nih.govresearchgate.net

Microbial degradation of nitroaromatics can proceed through various pathways, one of which involves the reduction of the nitro group to a hydroxylamino group, forming compounds like this compound. nih.gov This conversion is a critical step in the detoxification process, as it primes the aromatic ring for further enzymatic action. Bacteria, particularly aerobic strains, can utilize nitroaromatic compounds as growth substrates. nih.gov The initial reduction to the corresponding hydroxylamine (B1172632) is a key strategy in the productive metabolism of compounds like nitrobenzene and 4-nitrobenzoate. nih.gov

Following its formation, the hydroxylamino intermediate undergoes enzyme-catalyzed rearrangements to produce hydroxylated compounds. nih.gov These products are then substrates for ring-fission reactions, breaking down the aromatic structure into smaller, aliphatic molecules that can be funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov The study of this compound and its analogs helps researchers understand the metabolic logic and enzymatic machinery that bacteria use to mineralize these xenobiotic compounds. This knowledge is crucial for developing effective bioremediation strategies for sites contaminated with nitroaromatic pollutants.

Applications in Enzymatic Engineering Studies

The unique chemical transformations that this compound and related molecules undergo make them valuable substrates for studying and engineering enzymes. Specifically, enzymes such as mutases and lyases, which catalyze molecular rearrangements and cleavage reactions, are of significant interest. nih.govasm.org

Research on hydroxylamino aromatic compounds has shown that enzymes can catalyze the intramolecular transfer of the hydroxyl group from the nitrogen atom to the aromatic ring. nih.gov This rearrangement is a key step in the degradation pathways of these compounds. For instance, studies on analogous compounds like 4-hydroxylaminobenzoate have demonstrated its conversion to protocatechuate, a dihydroxybenzoic acid, catalyzed by a lyase. nih.govoup.com

Detailed enzymatic studies, often using isotope labeling, have elucidated the mechanisms of these reactions. For example, it was shown that the conversion of 4-hydroxylaminobenzoate by a hydroxylaminolyase involves the intramolecular transfer of the hydroxyl group, with only one of the two hydroxyl groups in the final product originating from the solvent water. nih.gov These types of mechanistic insights are fundamental to the field of enzymatic engineering. By understanding how an enzyme's active site facilitates such a specific rearrangement, scientists can redesign or engineer these enzymes for novel biocatalytic applications. This could include creating enzymes with altered substrate specificity for bioremediation purposes or for the synthesis of valuable chemicals. osti.govnih.gov

Table 1: Enzymes Involved in the Transformation of Hydroxylamino Aromatic Compounds

Enzyme TypeSubstrate ExampleProduct ExampleReaction TypeReference
Mutase Hydroxylaminobenzene2-AminophenolIntramolecular Rearrangement nih.gov
Lyase 4-HydroxylaminobenzoateProtocatechuateRearrangement & Deamination nih.govoup.com
Dioxygenase 2-Aminobenzoic acidCatecholHydroxylation & Decarboxylation ethz.ch

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific target, such as a protein. The development of such probes is a cornerstone of chemical biology. While this compound itself is not widely cited as a direct chemical probe, its structure contains functional groups—the hydroxylamine and the carboxylic acid—that are valuable in the design and synthesis of more complex molecular probes. nih.gov

The general strategy for creating a chemical probe involves combining a reactive group, which forms a bond with the biological target, with a ligand that provides specificity for that target. The modular design of probes allows for the easy coupling of these components. nih.gov The hydroxylamino and carboxylic acid moieties of this compound can be chemically modified to serve as linkers or reactive components in such a modular system.

For example, the carboxylic acid can be converted into an amide or ester to attach a reporter group (like a fluorophore) or a ligand. The hydroxylamine group has unique reactivity that can be exploited for specific conjugation chemistries. The principles of probe design often rely on specific and rapid reactions, such as the formation of iminoboronates from 2-formylphenylboronic acids and hydrazides, to link different parts of a probe together. nih.gov The functional groups present in this compound make it a potential precursor for synthesizing components that could be incorporated into such advanced probe architectures, enabling the study of enzyme activity, protein labeling, and other cellular processes.

Q & A

Q. What are the established synthetic routes for 2-hydroxylaminobenzoic acid, and how are reaction conditions optimized for yield and purity?

The compound is commonly synthesized via esterification of salicylic acid derivatives with hydroxylamine in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid). Optimization involves adjusting catalyst concentration, reaction temperature (e.g., 60–80°C), and solvent polarity. Post-synthesis purification employs techniques like recrystallization or column chromatography, with purity validated by HPLC (>98%) and structural confirmation via 1H^1H-NMR and FT-IR .

Q. Which analytical methods are recommended for characterizing this compound and its intermediates?

Key methods include:

  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.
  • Spectroscopy : 1H^1H-NMR (e.g., δ 10.2 ppm for -COOH protons) and FT-IR (e.g., 1680 cm1^{-1} for carbonyl stretches).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]+^+).
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .

Q. How should researchers design experiments to assess the biological activity of this compound, such as antioxidant or antimicrobial effects?

Use standardized assays:

  • Antioxidant activity : DPPH radical scavenging assay (IC50_{50} values) or FRAP assay.
  • Antimicrobial testing : Broth microdilution (MIC/MBC determination) against model organisms (e.g., E. coli, S. aureus). Include positive controls (e.g., ascorbic acid for antioxidants, ampicillin for bacteria) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound?

Discrepancies often arise from variations in assay protocols (e.g., cell lines, exposure times). Mitigate this by:

  • Conducting multi-model toxicity studies (e.g., in vitro hepatocyte assays + in vivo rodent models).
  • Cross-referencing with databases like PubChem or EPA DSSTox for standardized classifications.
  • Performing dose-response analyses to identify threshold effects .

Q. What strategies are effective for optimizing regioselectivity in the synthesis of this compound derivatives?

Regioselectivity can be controlled via:

  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to steer functionalization.
  • Protection/deprotection : Temporarily block reactive sites (e.g., silyl ethers for -OH groups).
  • Catalytic systems : Pd-catalyzed C-H activation for selective coupling reactions .

Q. How should contradictory data on the compound’s pharmacokinetic properties (e.g., bioavailability) be addressed?

Apply comparative pharmacokinetic studies:

  • Use isotopic labeling (e.g., 14C^{14}C) to track absorption/metabolism.
  • Compare results across species (e.g., murine vs. primate models).
  • Validate findings with computational models (e.g., molecular docking for protein binding affinity) .

Q. What methodologies are recommended for studying the environmental fate of this compound?

Employ a tiered approach:

  • Degradation studies : Photolysis (UV exposure) and hydrolysis (pH 5–9) under controlled conditions.
  • Ecotoxicology : Algal growth inhibition tests (Chlorella vulgaris) and Daphnia magna acute toxicity assays.
  • Analytical monitoring : LC-MS/MS for detecting degradation products in water/soil matrices .

Methodological Best Practices

  • Data reporting : Follow guidelines from Biomedical Chemistry: Research and Methods for detailing experimental conditions (e.g., centrifugation parameters, chromatography gradients) .
  • Statistical rigor : Use ANOVA for multi-group comparisons and report p-values with confidence intervals.
  • Literature synthesis : Systematically review conflicting studies using tools like PRISMA and categorize findings by methodology (e.g., case studies vs. conceptual frameworks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.